molecular formula C16H22O2 B12441951 1-(4-Hydroxyphenyl)dec-1-en-3-one

1-(4-Hydroxyphenyl)dec-1-en-3-one

Cat. No.: B12441951
M. Wt: 246.34 g/mol
InChI Key: OSHSLMUZKCDEDD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)dec-1-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)dec-1-en-3-one can be compared with other similar compounds, such as:

These compounds highlight the uniqueness of this compound in terms of its specific functional groups and applications.

Biological Activity

1-(4-Hydroxyphenyl)dec-1-en-3-one, also known as (E)-1-(4-hydroxyphenyl)dec-1-en-3-one, is a phenolic compound that has garnered attention for its potential biological activities. Isolated from the roots of Alpinia galanga, this compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₆H₂₂O₂
  • Molecular Weight : 246.34 g/mol
  • CAS Number : 958631-84-0

Biological Activity

Research indicates that this compound possesses several biological activities, including:

Anticancer Activity

A study evaluated the anticancer effects of various derivatives related to this compound. The compound demonstrated significant antiproliferative activity against human cervical cancer (HeLa) and rat glioma (C6) cell lines. The mechanism involved the induction of apoptosis, which was confirmed through various assays such as the BrdU proliferation ELISA assay .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against a range of microorganisms, suggesting its potential as an antimicrobial agent .

Other Biological Activities

This compound has been implicated in various biological pathways, including:

  • Anti-infection : Exhibits activity against bacterial and viral pathogens.
  • Cell Cycle Regulation : Influences cell cycle progression and DNA damage response mechanisms.
  • Apoptosis Induction : Triggers apoptosis in cancer cells, contributing to its anticancer effects.
  • Neuroprotective Effects : Potentially protects neuronal cells from damage .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, influencing various biochemical processes. The compound's phenolic structure allows it to engage with cellular receptors and enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell proliferation, apoptosis, and inflammation .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

StudyFocusFindings
Anticancer ActivitySignificant antiproliferative effects on HeLa and C6 cell lines; induction of apoptosis observed.
Antimicrobial PropertiesNotable activity against various pathogens; potential for therapeutic applications in infectious diseases.
Mechanistic InsightsInteraction with cellular targets leading to modulation of apoptotic pathways and cell cycle regulation.

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

1-(4-hydroxyphenyl)dec-1-en-3-one

InChI

InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3

InChI Key

OSHSLMUZKCDEDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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